7-Chlorothiokynurenic acid

Beschreibung

Historical Context and Discovery of 7-Chlorothiokynurenic Acid as a Glycine (B1666218) Site Antagonist

The discovery of this compound is rooted in the broader exploration of the NMDA receptor and its complex regulatory mechanisms. In the late 1980s, researchers identified a strychnine-insensitive binding site on the NMDA receptor complex where the amino acid glycine acts as a co-agonist, markedly potentiating the receptor's response to glutamate (B1630785). nih.govnih.govnih.gov This finding revealed a new target for pharmacological intervention. It was established that for the NMDA receptor's ion channel to open, both glutamate and glycine (or a related co-agonist like D-serine) must bind to their respective sites. jneurosci.orgwikipedia.orgrupress.org

This led to the search for compounds that could selectively block this glycine modulatory site. An early breakthrough was the discovery that kynurenic acid, an endogenous metabolite, could act as an antagonist at this site, although it also interacted with other glutamate receptor sites. nih.gov Subsequent research focused on developing more potent and selective antagonists. This effort led to the synthesis and characterization of halogenated derivatives of kynurenic acid.

One such derivative, 7-chlorokynurenic acid (7-Cl KYNA), was identified as a highly selective and potent antagonist for the glycine modulatory site. nih.gov Radioligand binding studies demonstrated that 7-Cl KYNA has a significantly higher affinity for the strychnine-insensitive glycine binding site compared to other glutamate receptor recognition sites. nih.gov Building on this, this compound was developed as another potent antagonist at this site. researchgate.netcollectionscanada.gc.ca Research has shown its effectiveness in various experimental models, highlighting its utility as a specific tool for studying the glycine site's function. researchgate.netnih.gov The development of these antagonists provided researchers with crucial tools to dissect the role of the glycine co-agonist site in both normal physiological processes and in pathological conditions mediated by NMDA receptors. nih.gov

| Parameter | Value | Reference Compound |

| IC₅₀ for [³H]glycine binding site | 0.56 µM | 7-Chlorokynurenic acid |

| IC₅₀ for N-Me-D-Asp site | 169 µM | 7-Chlorokynurenic acid |

| IC₅₀ for Quisqualate site | 153 µM | 7-Chlorokynurenic acid |

| IC₅₀ for Kainate site | >1000 µM | 7-Chlorokynurenic acid |

This table presents the inhibitory concentrations (IC₅₀) of 7-Chlorokynurenic acid at various receptor binding sites, demonstrating its selectivity for the glycine binding site. Data sourced from reference nih.gov.

Significance of N-Methyl-D-Aspartate Receptor Glycine Binding Site Modulation in Central Nervous System Research

The modulation of the N-Methyl-D-Aspartate (NMDA) receptor's glycine binding site is of profound significance in central nervous system (CNS) research due to the receptor's central role in synaptic plasticity, learning, and memory. wikipedia.orgresearchgate.net NMDA receptors are unique "coincidence detectors" that require both the binding of glutamate and a co-agonist (glycine or D-serine), as well as the depolarization of the postsynaptic membrane to become fully active. wikipedia.org This complex activation mechanism allows NMDA receptors to play a critical part in processes like long-term potentiation (LTP) and long-term depression (LTD), which are cellular models for learning and memory.

The glycine binding site offers a sophisticated target for modulating NMDA receptor function. Unlike the glutamate binding site, the glycine site is typically not saturated under normal physiological conditions, meaning that fluctuations in the local concentration of glycine can regulate the extent of NMDA receptor activation. nih.govexlibrisgroup.com This suggests that the glycine site acts as a crucial control point for excitatory neurotransmission. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

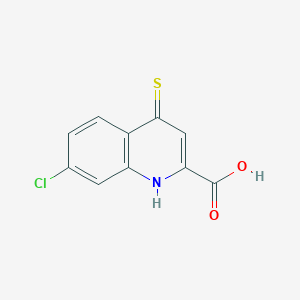

IUPAC Name |

7-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-5-1-2-6-7(3-5)12-8(10(13)14)4-9(6)15/h1-4H,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCOHHUVHWAXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=CC2=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159214 | |

| Record name | 7-Chlorothiokynurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135025-56-8 | |

| Record name | 7-Chlorothiokynurenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135025-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorothiokynurenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chlorothiokynurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Action of 7 Chlorothiokynurenic Acid

N-Methyl-D-Aspartate Receptor Glycine-B Site Antagonism

7-Chlorothiokynurenic acid's primary mechanism of action is its antagonism at the glycine-B modulatory site of the NMDA receptor. researchgate.netnih.gov This interaction is characterized by high specificity and a competitive nature against endogenous co-agonists like glycine (B1666218) and D-serine.

Specificity and Selectivity of this compound for the Glycine Binding Site

Research has demonstrated that this compound and its structural analogs, such as 7-chlorokynurenic acid (7-Cl-KYNA), display a high degree of selectivity for the strychnine-insensitive glycine binding site on the NMDA receptor complex. researchgate.netnih.gov Radioligand binding assays have shown that these compounds have a significantly higher affinity for the glycine site compared to other glutamate (B1630785) receptor sites, including the NMDA, kainate, or AMPA recognition sites, where they show little to no effect at micromolar concentrations. researchgate.netnih.gov For instance, 7-Cl-KYNA has an IC50 of 0.56 microM for the glycine binding site, while its IC50 values for the N-Me-D-Asp and quisqualate sites are substantially higher at 169 microM and 153 microM, respectively. nih.gov This selectivity underscores its utility as a specific tool for studying the role of the glycine modulatory site in NMDA receptor function. nih.govnih.gov

Competitive Inhibition of Glycine and D-Serine at the Modulatory Site

The antagonistic effect of this compound and its analog 7-Cl-KYNA at the glycine modulatory site is competitive in nature. nih.govnih.gov In electrophysiological studies, the inhibitory effects of 7-Cl-KYNA on NMDA-induced currents can be surmounted by increasing the concentration of glycine or another co-agonist, D-serine. nih.gov This reversal of inhibition by the co-agonists is a hallmark of competitive antagonism, indicating that this compound directly competes with glycine and D-serine for binding at the same modulatory site on the NMDA receptor. nih.gov

Non-Competitive Inhibition of N-Methyl-D-Aspartate Responses

While the antagonism at the glycine site is competitive with respect to glycine, the resulting inhibition of the NMDA receptor's response to its primary agonist, glutamate (or NMDA itself), is non-competitive. This means that increasing the concentration of NMDA cannot overcome the inhibitory effect of 7-Cl-KYNA. nih.gov This is because 7-Cl-KYNA does not bind to the NMDA recognition site but rather to the allosteric glycine modulatory site, which is a prerequisite for receptor activation by NMDA. nih.govmdpi.com Therefore, by blocking the glycine site, it effectively prevents the receptor from being activated, regardless of the concentration of the primary agonist.

Negative Modulatory Effects of this compound at the Glycine Site

Evidence suggests that this compound and its analogs may act as negative allosteric modulators at the glycine site. nih.govelifesciences.org This is supported by the observation that 7-Cl-KYNA can completely abolish NMDA responses, even in the absence of exogenously added glycine. nih.govnih.gov This suggests that it can inhibit the basal activity of the NMDA receptor, which may be tonically activated by ambient levels of glycine in the brain. This action goes beyond simple competitive antagonism and implies an ability to induce a conformational change in the receptor that reduces its activity, a characteristic of a negative allosteric modulator. nih.govelifesciences.org

Interaction with Presynaptic N-Methyl-D-Aspartate Receptors

In addition to its well-documented effects on postsynaptic NMDA receptors, this compound also interacts with presynaptic NMDA receptors, playing a role in the modulation of neurotransmitter release.

Modulation of Glutamate Release via Glycine Binding Sites on Presynaptic NR2B-Containing N-Methyl-D-Aspartate Autoreceptors

Studies have identified the presence of presynaptic NMDA autoreceptors that contain the NR2B subunit and possess a functional glycine binding site. nih.gov These receptors are involved in the tonic regulation of glutamate release. nih.gov Research using 7-Cl-KYNA has shown that antagonism of these presynaptic glycine binding sites leads to a significant reduction in the frequency of miniature excitatory postsynaptic currents (mEPSCs). nih.gov This effect is reversible by the addition of glycine, confirming the involvement of the glycine binding site. nih.gov These findings indicate that this compound can modulate glutamatergic neurotransmission by acting on presynaptic NR2B-containing NMDA autoreceptors, thereby influencing the release of glutamate from the presynaptic terminal. nih.gov

Downstream Signaling Pathway Modulation

The chemical compound this compound (7-CTKA) has been shown to modulate several downstream signaling pathways that are crucial for neuronal function and plasticity. Research indicates that its effects are mediated, at least in part, through the activation of key signaling cascades involved in cell survival, growth, and synaptic function.

Activation of Brain-Derived Neurotrophic Factor (BDNF) Signaling

Studies have demonstrated that this compound can produce antidepressant-like effects by activating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway in the hippocampus. researchgate.net Chronic administration of 7-chlorokynurenic acid has been found to reverse the downregulation of BDNF induced by chronic stress. researchgate.net This suggests that the therapeutic effects of 7-chlorokynurenic acid may be at least partially mediated by its ability to enhance BDNF signaling. researchgate.net The activation of BDNF signaling is a critical mechanism for promoting neuronal survival, differentiation, and synaptic plasticity. mdpi.comfrontiersin.org The binding of mature BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), triggers downstream pathways that support cell survival and synaptic plasticity. mdpi.com

Regulation of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

This compound has been shown to significantly reverse the stress-induced decrease in the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). researchgate.net ERK, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is involved in various cellular processes, including proliferation, differentiation, and survival. nih.govfrontiersin.org The activation of ERK is often downstream of BDNF/TrkB signaling. nih.gov The phosphorylation of ERK is a critical step for its activation, allowing it to translocate to the nucleus and regulate gene expression. nih.govfrontiersin.org The antidepressant-like effects of 7-CTKA have been linked to the modulation of the TrkB-ERK signaling pathway. nih.gov

Modulation of Serine-Threonine Kinase (Akt) Phosphorylation

Research has shown that this compound can reverse the downregulation of phosphorylated Serine-Threonine Kinase (Akt) in the hippocampus. researchgate.net Akt, also known as Protein Kinase B (PKB), is a central kinase in signaling pathways that regulate cell survival, proliferation, and metabolism. cellsignal.comthermofisher.com The phosphorylation of Akt at specific residues, such as Serine-473 and Threonine-308, is essential for its activation. nih.govoncotarget.com The antidepressant-like actions of 7-CTKA are associated with the regulation of the TrkB-Akt signaling pathway. nih.gov

Impact on Postsynaptic Density Protein 95 (PSD-95) and Synapsin I Expression

This compound has been found to reverse the stress-induced reduction in the expression of Postsynaptic Density Protein 95 (PSD-95) and Synapsin I in the hippocampus. researchgate.net PSD-95 is a crucial scaffolding protein in the postsynaptic density of excitatory synapses, playing a key role in the maturation and strengthening of these synapses. nih.govnih.gov Synapsin I is a presynaptic protein involved in regulating neurotransmitter release. researchgate.net The modulation of these synaptic proteins suggests that this compound can influence synaptic structure and function.

| Protein | Function | Effect of this compound |

| PSD-95 | Postsynaptic scaffolding protein, anchors receptors | Reverses stress-induced downregulation researchgate.net |

| Synapsin I | Presynaptic vesicle-associated protein, regulates neurotransmitter release | Reverses stress-induced downregulation researchgate.net |

Influence on Hippocampal MicroRNA Expressions

Studies have investigated the effect of 7-CTKA on the expression of microRNAs (miRNAs) in the hippocampus. nih.gov MiRNAs are small non-coding RNA molecules that play a significant role in regulating gene expression and are involved in the plasticity of the central nervous system. nih.govmedrxiv.org Research indicates that 7-CTKA can reverse stress-induced changes in multiple hippocampal miRNAs. nih.gov Specifically, 15 common miRNAs were identified to be mediated by 7-CTKA through the TrkB-ERK/Akt pathways. nih.gov Further validation confirmed the significant regulation of miR-34a-5p, miR-200a-3p, and miR-144-3p. nih.gov These findings suggest that the therapeutic effects of 7-CTKA may involve the modulation of specific miRNA expression profiles in the hippocampus. nih.gov

| MicroRNA | Observed Change with 7-CTKA Treatment |

| miR-34a-5p | Validated regulation nih.gov |

| miR-200a-3p | Validated regulation nih.gov |

| miR-144-3p | Validated regulation nih.gov |

| miR-1894-5p | No significant change upon validation nih.gov |

Preclinical Neurobiological and Pharmacological Effects

Neuroprotective Properties

7-CTKA has demonstrated a capacity to protect neurons from various insults, positioning it as a compound of interest for neurodegenerative conditions. Its neuroprotective effects are largely attributed to its ability to counteract excitotoxicity, a process of neuronal injury and death resulting from excessive stimulation by excitatory amino acids like glutamate (B1630785). researchgate.netnih.gov

Prevention of Excitotoxic Neuronal Death in Cultured Cerebellar Granule Cells

In laboratory studies using cultured cerebellar granule cells, 7-Chlorothiokynurenic acid has shown a potent ability to prevent neuronal death caused by excitotoxicity. researchgate.net This protective action is thought to be linked to the inhibition of lipid peroxidation. researchgate.net Excessive activation of glutamate receptors, particularly NMDA receptors, leads to a cascade of events including massive calcium ion influx, which in turn triggers various damaging processes within the neuron. nih.gov By blocking the glycine (B1666218) site on the NMDA receptor, 7-CTKA effectively dampens this excitotoxic cascade, thereby preserving neuronal integrity.

Attenuation of Ischemia-Induced Neuronal Injury in Hippocampal Slice Cultures

Organotypic hippocampal slice cultures provide a valuable ex vivo model to study ischemic brain injury. plos.org In this system, depriving the tissue of oxygen and glucose mimics the conditions of a stroke. Research has shown that this compound can significantly reduce the neuronal damage in the CA1 region of the hippocampus, an area particularly vulnerable to ischemic insults. researchgate.net This protection is dose-dependent and is achieved by blocking the glycine site on NMDA receptors, thus preventing the excitotoxic cell death initiated by the ischemic conditions. nih.govresearchgate.net

Reduction of Excitotoxic Damage Induced by Quinolinic Acid

Quinolinic acid is an endogenous metabolite of the kynurenine (B1673888) pathway that can act as a potent excitotoxin by activating NMDA receptors. mdpi.comnih.govqueensu.cahmdb.ca Injection of quinolinic acid into the brain, particularly the striatum, is used as a model to study excitotoxic neurodegeneration. researchgate.net Studies have demonstrated that this compound can effectively reduce the excitotoxic damage caused by quinolinic acid in the rat striatum. researchgate.net This finding further supports the role of 7-CTKA as an antiexcitotoxic agent with potential therapeutic applications in conditions where quinolinic acid-mediated neurotoxicity is implicated.

Role in Attenuating Infarct Size in Models of Cerebral Ischemia

In animal models of focal cerebral ischemia, such as those induced by permanent middle cerebral artery occlusion, this compound has been shown to be effective in reducing the size of the resulting infarct. nih.govgla.ac.uk This reduction in brain tissue damage is a critical outcome in stroke research. mdpi.com The neuroprotective effect of 7-CTKA in these models is dose-dependent and is primarily attributed to its antagonism at the glycine site of the NMDA receptor. nih.gov Interestingly, a related compound, 5-chlorothiokynurenic acid, which shares some pharmacological properties like radical scavenging but is inactive as a glycine antagonist, did not show the same protective effect, highlighting the importance of the glycine site antagonism in the neuroprotection afforded by 7-CTKA. nih.gov

Table 1: Effect of this compound on Infarct Size in a Rat Model of Focal Cerebral Ischemia

| Compound | Mechanism of Action | Effect on Infarct Size | Reference |

|---|---|---|---|

| This compound | Potent glycine antagonist at the NMDA receptor | Effective in attenuating infarct size | nih.gov |

| 5-Chlorothiokynurenic acid | Radical scavenger, inactive at the glycine site | Inactive in this model | nih.gov |

Antidepressant-like Effects

Beyond its neuroprotective properties, this compound has emerged as a potential rapid-acting antidepressant. nih.gov This effect is thought to be mediated through its antagonism of the NMDA receptor, a mechanism shared with other novel antidepressant agents. nih.govresearchgate.net

Research in animal models of depression, such as those induced by chronic unpredictable mild stress (CUMS), has shown that 7-CTKA can reverse depressive-like behaviors, such as a decreased preference for sucrose (B13894). nih.govresearchgate.net The underlying molecular mechanisms appear to involve the regulation of key neurotrophic and signaling pathways. Specifically, studies have indicated that the antidepressant-like effects of 7-CTKA are associated with the activation of brain-derived neurotrophic factor (BDNF) signaling in the hippocampus. researchgate.netnih.gov This includes the TrkB-ERK/Akt signaling pathways, which are crucial for neuroplasticity and cell survival. nih.gov Furthermore, 7-CTKA has been found to modulate the expression of multiple microRNAs in the hippocampus that are implicated in these signaling cascades. nih.gov

Table 2: Molecular Mechanisms Implicated in the Antidepressant-like Effects of this compound

| Molecular Target/Pathway | Effect of 7-CTKA | Behavioral Outcome | Reference |

|---|---|---|---|

| NMDA Receptor | Antagonism | Reversal of depressive-like behavior | nih.govresearchgate.net |

| BDNF Signaling | Activation | Antidepressant-like effects | researchgate.net |

| TrkB-ERK/Akt Pathways | Regulation | Reversal of CUMS-induced behavioral changes | nih.gov |

| Hippocampal microRNAs | Modulation of expression | Reversal of CUMS-induced miRNA changes | nih.gov |

Rapid Antidepressant-like Actions in Depression Animal Models

7-CTKA, an antagonist of the N-methyl-D-aspartate (NMDA) receptor, has demonstrated rapid antidepressant-like effects in various behavioral tests in animal models of depression. researchgate.netnih.gov Acute administration of 7-CTKA has been shown to produce these effects, suggesting a mechanism of action distinct from traditional monoaminergic antidepressants which often require weeks to elicit a therapeutic response. researchgate.netcpn.or.kr The rapid action of 7-CTKA aligns with the effects observed with other NMDA receptor antagonists like ketamine, which are known for their fast-acting antidepressant properties. cpn.or.krnih.gov

Reversal of Chronic Unpredictable Mild Stress (CUMS)-Induced Behavioral Deficits

The chronic unpredictable mild stress (CUMS) model is a well-established method for inducing depression-like behaviors in rodents, such as anhedonia (a reduced ability to experience pleasure). frontiersin.orgmdpi.commdpi.com Research has shown that chronic administration of 7-CTKA can reverse behavioral deficits induced by CUMS. researchgate.netnih.gov Specifically, a two-week treatment with 7-CTKA was found to reverse the decreased preference for sucrose and the prolonged latency to begin feeding in mice subjected to CUMS, indicating a restoration of reward-seeking behavior. researchgate.net These findings suggest that 7-CTKA is effective in mitigating the core symptoms of depression that are modeled by CUMS. researchgate.netnih.gov

Mediation by Hippocampal BDNF-Tropomyosin-Related Kinase Receptor B (TrkB) Signaling Pathways

The antidepressant-like effects of 7-CTKA appear to be mediated, at least in part, by the activation of the brain-derived neurotrophic factor (BDNF) signaling pathway in the hippocampus. researchgate.net BDNF is a crucial neurotrophin involved in neuronal survival, growth, and plasticity, and its high-affinity receptor is the tropomyosin-related kinase receptor B (TrkB). dovepress.commdpi.com

Studies have demonstrated that CUMS leads to a downregulation of BDNF and other key proteins involved in synaptic plasticity, such as postsynaptic density protein-95 (PSD-95) and synapsin I, in the hippocampus. researchgate.net Treatment with 7-CTKA has been shown to significantly reverse these CUMS-induced reductions. researchgate.net Furthermore, the antidepressant-like effects of 7-CTKA were blocked by the administration of K252a, an inhibitor of the TrkB receptor. researchgate.net This indicates that the activation of the BDNF-TrkB signaling cascade is a critical component of the mechanism through which 7-CTKA exerts its antidepressant effects. researchgate.netmdpi.com The activation of this pathway is also linked to downstream signaling molecules, including extracellular signal-regulated kinases (ERK) and serine-threonine kinase (Akt). researchgate.netnih.gov

Table 1: Effect of 7-CTKA on Hippocampal Proteins in CUMS-Exposed Mice

| Protein | Effect of CUMS | Effect of 7-CTKA Treatment |

|---|---|---|

| BDNF | Down-regulation | Reversal of down-regulation |

| p-ERK | Down-regulation | Reversal of down-regulation |

| p-Akt | Down-regulation | Reversal of down-regulation |

| PSD-95 | Down-regulation | Reversal of down-regulation |

| Synapsin I | Down-regulation | Reversal of down-regulation |

Data derived from studies on the effects of 7-CTKA in animal models of depression. researchgate.net

Involvement of MicroRNA Targets (e.g., miR-34a-5p, miR-200a-3p, miR-144-3p) in Antidepressant Mechanisms

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression and are increasingly recognized for their role in the pathophysiology of depression and the action of antidepressants. nih.govnih.gov Research into the molecular mechanisms of 7-CTKA has revealed its influence on hippocampal miRNA expression. nih.gov

In mice exposed to CUMS, 7-CTKA was found to reverse changes in multiple hippocampal miRNAs. nih.gov Further investigation identified 15 common miRNAs that are mediated by 7-CTKA through the TrkB-ERK/Akt pathways. nih.gov Among these, the expression levels of several specific miRNAs were validated, including miR-34a-5p, miR-200a-3p, and miR-144-3p. nih.govresearchgate.net The modulation of these miRNAs, which are implicated in various cellular processes including neuroplasticity, is thought to be a key part of the rapid-acting antidepressant mechanism of 7-CTKA. nih.govtaylorfrancis.commdpi.com

Table 2: Validated MicroRNA Targets of 7-CTKA in the Hippocampus

| MicroRNA | Validation Method | Implication |

|---|---|---|

| miR-34a-5p | qRT-PCR | Confirmed involvement in 7-CTKA's mechanism |

| miR-200a-3p | qRT-PCR | Confirmed involvement in 7-CTKA's mechanism |

| miR-144-3p | qRT-PCR | Confirmed involvement in 7-CTKA's mechanism |

Validation performed following microarray analysis in CUMS-exposed mice treated with 7-CTKA. nih.govresearchgate.net

Synthetic Strategies and Prodrug Development of 7 Chlorothiokynurenic Acid Analogues

Chemical Synthesis Approaches for 7-Chlorothiokynurenic Acid and Derivatives

The synthesis of this compound and its derivatives often involves multi-step chemical reactions. A common starting point for these syntheses is the appropriate substituted aniline. For instance, the synthesis of quinolone carboxylic acid derivatives can be achieved through the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various piperazine (B1678402) derivatives. scielo.org.mx This reaction can be facilitated by a catalyst in refluxing water, offering an environmentally friendly approach. scielo.org.mx

Another synthetic route involves the Skraup reaction, where, for example, 7-chloroquinaldine is synthesized from o-nitrotoluene and m-chloroaniline using crotonaldehyde. google.com This reaction can be optimized to reduce byproducts and simplify purification. google.com The resulting 7-chloroquinaldine can then serve as a precursor for more complex derivatives.

Furthermore, derivatives of kynurenic acid can be synthesized and evaluated for their antagonist activity at excitatory amino acid receptors. nih.gov By introducing substituents at the 5- and 7-positions of the kynurenic acid scaffold, analogues with selective NMDA antagonist action have been developed. nih.gov Optimization of these substitutions has led to potent and selective antagonists at the glycine (B1666218) site of the NMDA receptor. nih.gov

The general procedures for synthesizing such derivatives often involve standard organic chemistry techniques like acylation, cyclization, and purification by column chromatography. mdpi.comjmchemsci.com The structures of the synthesized compounds are typically confirmed using analytical methods such as IR, NMR spectroscopy, and mass spectrometry. jmchemsci.comnih.gov

Prodrug Design for Enhanced Central Nervous System Penetration

7-Chlorokynurenic acid (7-CKA) is a potent antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, but its high hydrophilicity limits its ability to cross the blood-brain barrier (BBB). nih.govmdpi.com To overcome this, a prodrug strategy is employed, which involves chemically modifying the parent drug to enhance its penetration into the central nervous system (CNS). rsc.org One approach is to create a more lipophilic version of the drug that can more easily pass through the BBB. mdpi.com Another strategy is to conjugate the drug with a molecule that is actively transported across the BBB by specific transporters. nih.gov

Ester Conjugation with Essential Nutrients (e.g., Glucose, Galactose)

A promising prodrug approach for 7-CKA involves its conjugation with essential nutrients like glucose and galactose, which are transported into the brain by the glucose transporter 1 (GLUT1). nih.govmdpi.com By attaching these sugar moieties to 7-CKA via an ester linkage, the resulting prodrugs can utilize the GLUT1 transport system to gain entry into the CNS. mdpi.comnih.gov

Three specific ester prodrugs of 7-chlorokynurenic acid have been synthesized through chemical conjugation with glucose and galactose. nih.gov These glycosyl conjugates are designed to be recognized by the GLUT1 transporter, thereby facilitating their transport across the blood-brain barrier. mdpi.com For example, esterification of 7-chlorokynurenic acid with D-glucose has been shown to produce protective effects against NMDA-induced seizures in mice after intraperitoneal administration, suggesting successful brain penetration. mdpi.com The position of the ester linkage on the sugar molecule can influence the activity, with the 6'-ester of glucopyranose showing more potency than the 3'-ester. mdpi.com

Table 1: Examples of 7-Chlorokynurenic Acid Prodrugs

| Prodrug | Conjugated Nutrient | Linkage | Transporter Target |

| 7-Cl-kyn-glucopyranos-6'-ylester | Glucose | Ester | GLUT1 |

| 7-Cl-kyn-glucopyranos-3'-ylester | Glucose | Ester | GLUT1 |

| 7-Cl-kyn-galactopyranos-6'-ylester | Galactose | Ester | GLUT1 |

In Vitro Chemical and Enzymatic Hydrolysis of Prodrugs

Once the prodrug crosses the BBB, it must be converted back to the active parent drug, 7-CKA. This is typically achieved through hydrolysis of the ester bond. The stability and hydrolysis of these prodrugs are evaluated in vitro to predict their behavior in vivo. nih.govurjc.es

Studies have shown that the glucose and galactose ester prodrugs of 7-CKA are moderately stable in a pH 7.4 buffered solution. nih.gov This stability is crucial to prevent premature breakdown in the bloodstream before reaching the brain. urjc.es However, they are also susceptible to enzymatic hydrolysis, which is the intended mechanism for releasing the active drug within the CNS. nih.govsciensage.info The rate of hydrolysis can be influenced by the type of ester linkage and the specific enzymes present. nih.govnih.gov For instance, carboxylesterases are major enzymes involved in the hydrolysis of many ester prodrugs. nih.gov The hydrolysis of these prodrugs is often studied in various biological matrices like plasma, liver, and intestinal S9 fractions to understand their metabolic fate. nih.gov

Table 2: In Vitro Hydrolysis of 7-CKA Prodrugs

| Prodrug | Condition | Stability/Hydrolysis |

| Esters 2, 3, and 4 | pH 7.4 buffered solution | Moderately stable |

| Esters 2, 3, and 4 | In vitro enzymatic assay | Susceptible to enzymatic hydrolysis |

Extracellular Hydrolysis in Mixed Cortical Cell Cultures

To further investigate the conversion of the prodrug to the active compound within the brain environment, studies are conducted using mixed cortical cell cultures. nih.govnih.gov These cultures provide a model system that mimics the cellular environment of the brain parenchyma. nih.gov

Research has demonstrated that at least one of the ester prodrugs, ester 4 (the galactose conjugate), undergoes a time-dependent extracellular hydrolysis to release 7-chlorokynurenic acid when applied to mixed cultures of mouse cortical cells. nih.gov This finding supports the hypothesis that after crossing the BBB, the prodrug is effectively converted to the active antagonist in the extracellular space of the brain, where it can then exert its therapeutic effect at the NMDA receptors on neurons. nih.gov

Structure Activity Relationships Sar of 7 Chlorothiokynurenic Acid Derivatives

Elucidation of Pharmacophoric Requirements for Glycine (B1666218) Site Antagonism

The ability of 7-Chlorothiokynurenic acid and related compounds to antagonize the glycine binding site on the NMDA receptor is dictated by a precise set of structural features. Research into a series of kynurenic acid derivatives has established a clear pharmacophore model for this activity. nih.gov

Key pharmacophoric requirements for potent glycine site antagonism include:

A Carboxylate Group at Position 2: A Coulombic attraction of the 2-carboxylate is a crucial interaction point with the receptor. nih.gov

A Hydrogen-Bond Accepting Group at Position 4: The 4-oxo group, or in the case of this compound, the thio-oxo group, acts as a hydrogen-bond acceptor. nih.gov Studies suggest that the 4-oxo tautomer is the active form. nih.gov

A Hydrogen-Bond Donating Group at Position 1: The heterocyclic nitrogen at the 1-position serves as a hydrogen-bond donor. nih.gov

Substituents at Positions 5 and 7: The introduction of halogen substituents at the 5- and/or 7-positions significantly enhances potency and selectivity for the glycine site over other excitatory amino acid receptors. nih.gov Regression analysis indicates a preference for optimally sized, hydrophobic substituents at these positions, with the receptor showing greater tolerance for bulk at the 5-position. nih.gov This is exemplified by the high potency of derivatives like 5-iodo-7-chlorokynurenic acid. nih.gov

Aromatic Ring: The benzene (B151609) ring of the quinoline (B57606) structure engages in size-limited, hydrophobic binding with the receptor. nih.gov

Derivatives with substitutions at the 6- or 8-positions were found to be either non-selective or inactive, highlighting the critical importance of the substitution pattern on the aromatic ring for specific glycine site antagonism. nih.gov The replacement of the oxygen atom at the 4-position with sulfur, as in thiokynurenic acid derivatives, is a modification that maintains or, in some cases, enhances antagonistic activity at the glycine site. researchgate.net For instance, this compound is a potent glycine antagonist. researchgate.netcollectionscanada.gc.ca

Table 1: Pharmacological Profile of Kynurenic Acid Derivatives at the Glycine Binding Site This table is interactive. You can sort and filter the data.

| Compound | IC₅₀ for [³H]Glycine Binding (µM) | Reference |

|---|---|---|

| 7-Chlorokynurenic acid | ~0.7-1.0 (Kᵢ) | nih.gov |

| This compound | 0.40 | collectionscanada.gc.ca |

| 5,7-Dichlorokynurenic acid | ~0.079 (Kᵢ) | vulcanchem.com |

| 5-Iodo-7-chlorokynurenic acid | 0.032 | nih.gov |

| Kynurenic acid | >10 | nih.gov |

Impact of Structural Modifications on N-Methyl-D-Aspartate Receptor Subtype Selectivity

The NMDA receptor is a heterotetrameric complex composed of different subunits (e.g., GluN1, GluN2A-D). scienceopen.com The specific combination of these subunits influences the pharmacological properties of the receptor. nih.gov The affinity of glycine site antagonists can vary depending on the GluN2 subunit present in the receptor complex. nih.gov

While many early kynurenic acid derivatives were developed for potency at the glycine site on the GluN1 subunit, their selectivity across different GluN1/GluN2 subunit combinations is an area of ongoing investigation. nih.govscienceopen.com Structural modifications, particularly on the quinoline ring, can influence this selectivity. For example, early studies showed that antagonists like 7-chlorokynurenic acid act at the glycine site, which is located on the GluN1 subunit, a component of all NMDA receptor subtypes. nih.govnih.gov However, the presence of different GluN2 subunits can allosterically modulate the affinity of ligands for the GluN1 glycine site. nih.gov

Research into subtype-selective antagonists has often focused on developing compounds that differentiate between receptors containing different GluN2 subunits (e.g., GluN2A vs. GluN2B). researchgate.net While this compound is a potent antagonist at the glycine site, detailed comparative data on its specific affinity for the full range of NMDA receptor subtypes (GluN2A, 2B, 2C, 2D) is not extensively detailed in the provided search results. The primary focus has been on its high affinity for the glycine site in general, which confers broad NMDA receptor antagonism. researchgate.netresearchgate.net The development of truly subtype-selective antagonists has often required moving beyond the kynurenic acid scaffold to more complex molecules. scienceopen.com

Correlation Between Molecular Structure and Neuroprotective Potency

A strong correlation exists between the molecular structure of kynurenic acid derivatives and their ability to confer neuroprotection against excitotoxic insults. This neuroprotective effect is largely attributed to their antagonism of the NMDA receptor's glycine site, which prevents excessive calcium influx and subsequent neuronal death. researchgate.netresearchgate.net

This compound has demonstrated particularly potent antiexcitotoxic properties both in vitro and in vivo. researchgate.net In cultured cerebellar granule cells, it was highly effective at preventing excitotoxic neuronal death. researchgate.net Furthermore, it was shown to reduce the excitotoxic damage caused by quinolinic acid injection in the rat striatum. researchgate.net

The structure-activity relationship for neuroprotection appears to be closely linked to the potency of glycine site antagonism. A key finding highlights the importance of the substitution at the 7-position. When comparing this compound with 5-Chlorothiokynurenic acid in a stroke model, only the 7-chloro derivative was effective in reducing infarct size. researchgate.net This suggests that while both compounds may share other properties, such as radical scavenging, the neuroprotective effect in this model was primarily driven by potent glycine antagonism, a feature more pronounced in the 7-substituted compound. researchgate.net The halogenation at the 7-position is therefore a critical structural determinant for the neuroprotective potency of this class of compounds. researchgate.netresearchgate.net

Table 2: Neuroprotective Activity of Kynurenic Acid Analogs This table is interactive. You can sort and filter the data.

| Compound | Model | Effect | Key Structural Feature | Reference |

|---|---|---|---|---|

| This compound | Quinolinic acid-induced striatal damage (in vivo) | Reduced excitotoxic damage | 7-Chloro substitution | researchgate.net |

| This compound | Excitotoxicity in cerebellar granule cells (in vitro) | Prevented neuronal death | 7-Chloro substitution | researchgate.net |

| This compound | Permanent middle cerebral artery occlusion (in vivo) | Dose-dependent reduction in infarct size | 7-Chloro substitution | researchgate.net |

| 5-Chlorothiokynurenic acid | Permanent middle cerebral artery occlusion (in vivo) | Inactive | 5-Chloro substitution | researchgate.net |

| 7-Chlorokynurenic acid | NMDA-induced striatal lesions (in vivo) | Attenuated lesions | 7-Chloro substitution | nih.gov |

Relationship Between Chemical Structure and Antidepressant-like Activity

Recent studies have explored the antidepressant-like potential of NMDA receptor antagonists, including derivatives of kynurenic acid. The chemical structure of these compounds is directly related to their efficacy in animal models of depression. researchgate.netnih.gov

7-Chlorokynurenic acid (7-CTKA) has been shown to produce rapid antidepressant-like effects. researchgate.netnih.gov In rodent models such as the forced swim test and the chronic unpredictable mild stress (CUMS) paradigm, administration of 7-CTKA demonstrated significant antidepressant actions. researchgate.net The mechanism underlying this effect is linked to its primary action as a glycine site NMDA receptor antagonist. This antagonism is believed to trigger downstream signaling cascades, including the activation of brain-derived neurotrophic factor (BDNF) signaling through the TrkB-ERK/Akt pathways in the hippocampus. researchgate.netnih.gov

The structure of 7-CTKA, with its chlorine atom at the 7-position, is crucial for the potent NMDA antagonism that drives this antidepressant-like activity. nih.gov While native kynurenic acid has shown some antidepressant-like effects in specific experimental setups, its poor ability to cross the blood-brain barrier limits its therapeutic potential when administered peripherally. semanticscholar.org The development of halogenated derivatives like 7-chlorokynurenic acid represents a structural modification aimed at improving potency at the NMDA receptor target, which in turn confers robust antidepressant-like activity in preclinical models. researchgate.net The antidepressant-like effects of other kynurenic acid analogs, such as SZR-72 and SZR-104 which feature C-3 side chain modifications, have also been investigated, indicating that modifications at different positions on the quinoline scaffold can be explored to modulate this specific biological activity. researchgate.net

Biochemical Pathways Associated with 7 Chlorothiokynurenic Acid Activity

Interaction with the Kynurenine (B1673888) Pathway and Tryptophan Metabolism

The kynurenine pathway is the principal route for tryptophan metabolism in the body, accounting for the degradation of approximately 90-95% of this essential amino acid. mdpi.comnih.govresearchgate.net This pathway is crucial for generating a variety of bioactive metabolites, collectively known as kynurenines, which have been implicated in numerous physiological and pathological processes, including immune regulation and neurotransmission. bevital.nomdpi.com The initial and rate-limiting step in this pathway is the conversion of tryptophan to N-formyl-kynurenine, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). mdpi.combevital.no N-formyl-kynurenine is subsequently converted to L-kynurenine. mdpi.com

L-kynurenine stands at a critical juncture in the pathway and can be metabolized along several branches. mdpi.com One major branch leads to the production of kynurenic acid (KYNA) through the action of kynurenine aminotransferases (KATs). bevital.noul.ie KYNA is recognized for its neuroprotective properties, primarily acting as an antagonist at the glycine (B1666218) co-agonist site of N-methyl-D-aspartate (NMDA) receptors. ul.ienih.govnih.gov Another significant branch involves the enzyme kynurenine 3-monooxygenase (KMO), which converts L-kynurenine to 3-hydroxykynurenine (3-HK). nih.govmdpi.com Subsequent enzymatic steps can lead to the formation of the neurotoxic NMDA receptor agonist, quinolinic acid. nih.govbevital.nofrontiersin.org

7-Chlorothiokynurenic acid is a synthetic analog of the endogenous kynurenine pathway metabolite, kynurenic acid. While direct research on this compound's interaction with the broader kynurenine pathway is not extensively detailed in the provided results, its structural similarity to kynurenic acid suggests it functions as a modulator within this metabolic cascade. The focus of existing research has been on its potent and selective antagonist activity at the glycine modulatory site of the NMDA receptor, a key target of the endogenous neuroprotective metabolite, kynurenic acid. nih.govtocris.com This suggests that this compound's primary biochemical role is to mimic and enhance the inhibitory effects of the kynurenic acid branch of tryptophan metabolism on glutamatergic neurotransmission.

The metabolism of tryptophan down the kynurenine pathway is a highly regulated process, with imbalances in its various branches being associated with a range of neurological and psychiatric disorders. bevital.nonih.gov The pathway's metabolites can have opposing effects; for instance, kynurenic acid is generally considered neuroprotective, while quinolinic acid is neuroexcitatory and potentially neurotoxic. bevital.noul.ie The activity of synthetic compounds like this compound, which selectively targets a key receptor of a major kynurenine pathway metabolite, underscores the therapeutic potential of modulating this complex biochemical network.

Modulatory Effects on Neurotransmitter Systems Beyond Glutamate (B1630785) (e.g., GABA-A receptor indirectly)

While the primary recognized activity of this compound is its potent antagonism at the glycine site of the NMDA receptor, a key component of the glutamatergic system, its influence can indirectly extend to other neurotransmitter systems, such as the GABAergic system. nih.govtocris.com The intricate balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission is fundamental to proper central nervous system function. kenhub.com

The principal inhibitory neurotransmitter in the brain is gamma-aminobutyric acid (GABA), which exerts its effects through two main types of receptors: GABA-A and GABA-B receptors. kenhub.comnih.gov GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. wikipedia.org

Furthermore, there is evidence of direct and indirect interactions between the kynurenine pathway metabolites and the GABAergic system. For instance, some natural compounds have been shown to modulate GABA-A receptors. mdpi.commdpi.com Although direct binding of this compound to GABA-A receptors is not established, its impact on the excitatory-inhibitory balance through potent NMDA receptor antagonism represents an indirect modulatory effect on the GABAergic system. The therapeutic efficacy of drugs that modulate GABA-A receptors, such as benzodiazepines and barbiturates, in conditions like anxiety and seizures highlights the importance of this inhibitory system. nih.govnih.gov By reducing excessive glutamatergic activity, this compound may contribute to a relative enhancement of inhibitory tone, a mechanism that is critical for maintaining neuronal homeostasis.

Research Methodologies and Experimental Models

In Vitro Experimental Paradigms

In vitro models have been instrumental in characterizing the specific mechanisms of action of 7-Chlorothiokynurenic acid at the cellular and tissue levels.

This compound is recognized as a potent antagonist that acts at the glycine (B1666218) modulatory site of the NMDA receptor complex. nih.govvulcanchem.com This mechanism is foundational to its pharmacological activity. While specific radioligand binding displacement assays are mentioned as a general methodology in literature discussing the compound, detailed quantitative data such as specific Ki or IC50 values for this compound from these assays are not extensively reported in the available research. core.ac.ukepdf.pub However, its functional antagonism at this site is a consistently cited property, inferred from the effects observed in various functional and physiological assays. nih.govvulcanchem.com

Whole-cell patch-clamp techniques have been pivotal in demonstrating the effects of this compound on synaptic transmission. In one study, whole-cell voltage-clamp recordings were made from CA1 pyramidal neurons in hippocampal slices from both kindled and control rats. physiology.org In this preparation, 5 µM this compound was applied alongside 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) to pharmacologically block all glutamatergic transmission, thereby isolating and allowing for the study of miniature inhibitory postsynaptic currents (mIPSCs). physiology.org

Another investigation used whole-cell voltage-clamp to record miniature excitatory postsynaptic currents (mEPSCs) in layer II/III pyramidal neurons of the rat visual cortex. nih.gov The findings indicated that the frequency of mEPSCs was significantly reduced by an NMDA receptor glycine binding site antagonist, an effect that was reversible with the addition of glycine. nih.gov The study's list of substances identifies this compound in this context, suggesting its role in tonically regulating presynaptic glutamate (B1630785) release via NR2B-containing NMDA autoreceptors. nih.gov

The utility of this compound has been explored in hippocampal slice models of epileptiform activity. physiology.org Specifically, in studies of kindling epileptogenesis, the compound was used in slice preparations to block glutamatergic inputs, enabling researchers to isolate and analyze GABAergic inhibitory currents in CA1 pyramidal cells. physiology.org While the related compound 7-chlorokynurenic acid has been shown to be neuroprotective in hippocampal slice cultures subjected to oxygen and glucose deprivation, similar studies specifically using this compound in an in vitro ischemia model were not found. researchgate.net

In primary cultures of cerebellar granule cells, this compound has demonstrated significant neuroprotective capabilities. researchgate.net Studies have shown that the compound is particularly potent in preventing excitotoxic neuronal death within this model. researchgate.net It has been proposed that this protective action may be attributable to an inhibition of lipid peroxidation, a property also demonstrated by other chlorinated derivatives of thiokynurenic acid. researchgate.net

Gene expression analysis using real-time quantitative PCR (qRT-PCR) has been employed to understand the molecular pathways modulated by this compound. nih.gov In a zebrafish model of retinal photochemical stress, administration of the compound was found to inhibit the upregulation of cellular stress genes, including sod, bip, and chop. nih.govresearchgate.net Furthermore, the treatment also resulted in reduced expression of certain homeobox genes, indicating that its neuroprotective effects may involve the modulation of multiple genetic pathways related to cellular stress and development. nih.gov

Cerebellar Granule Cell Cultures for Excitotoxicity Assays

In Vivo Animal Models

In vivo studies have confirmed the neuroprotective potential of this compound in various animal models of neurological disease and injury.

In a rat model of focal cerebral ischemia involving permanent middle cerebral artery occlusion, this compound was effective at reducing the resulting infarct size. researchgate.netresearchgate.net The compound also showed protective effects in a chemical-lesion model, where it reduced the excitotoxic damage caused by the injection of quinolinic acid into the rat striatum. researchgate.net The neuroprotective activity in these models is attributed primarily to its antagonism at the glycine site, as related compounds lacking this potent glycine antagonism were inactive. researchgate.netresearchgate.net

In a zebrafish model, this compound was studied for its effects on retinal damage induced by photochemical stress. nih.gov Gene expression analysis following the injury revealed that the compound could reduce the expression of key cellular stress markers. nih.govresearchgate.net Additionally, the compound is noted in literature discussing the development of spinal agents for pain management as a glycine site blocker with potential applications in animal pain models. nih.govescholarship.org

Data Tables

Table 1: Summary of In Vitro Research Applications

| Research Area | Experimental Model | Technique(s) | Key Finding | Citation(s) |

|---|---|---|---|---|

| Receptor Interaction | N/A | Inferred from functional assays | Identified as a potent antagonist at the NMDA receptor glycine site. | nih.gov, vulcanchem.com |

| Synaptic Transmission | Rat Hippocampal Slices | Whole-Cell Patch-Clamp | Used to pharmacologically isolate inhibitory (GABAergic) currents. | physiology.org |

| Synaptic Transmission | Rat Visual Cortex Neurons | Whole-Cell Patch-Clamp | Reduced mEPSC frequency, suggesting presynaptic modulation of glutamate release. | nih.gov |

| Epileptiform Activity | Rat Hippocampal Slices (Kindling Model) | Whole-Cell Patch-Clamp | Applied to block glutamatergic transmission for studying inhibitory synapses. | physiology.org |

| Excitotoxicity | Cultured Cerebellar Granule Cells | Cell Viability/Toxicity Assays | Potently prevented excitotoxic neuronal death. | researchgate.net |

| Gene Expression | Zebrafish Retinal Model | Quantitative RT-PCR | Inhibited expression of cellular stress genes (sod, bip, chop). | nih.gov, researchgate.net |

Table 2: Summary of In Vivo Research Applications

| Research Area | Animal Model | Condition Studied | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Neuroprotection | Rat | Focal Cerebral Ischemia (Stroke) | Reduced infarct size. | researchgate.net, researchgate.net |

| Neuroprotection | Rat | Chemical-Induced Excitotoxicity | Attenuated neuronal damage from quinolinic acid. | researchgate.net |

| Neuroprotection | Zebrafish | Retinal Photochemical Stress | Reduced expression of cellular stress genes. | nih.gov, researchgate.net |

| Pain Research | General Animal Models | Spinal Pain Management | Classified as a potential neuraxial agent via glycine site antagonism. | nih.gov, escholarship.org |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 7-chlorokynurenic acid |

| 5-Chlorothiokynurenic acid |

| 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) |

| Glycine |

| N-methyl-D-aspartate (NMDA) |

| Quinolinic acid |

| sod (superoxide dismutase) |

| bip (binding immunoglobulin protein) |

Permanent Middle Cerebral Artery Occlusion (MCAO) Stroke Model in Rats

The permanent Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used method to simulate focal cerebral ischemia, a key feature of stroke. plos.org This model involves the occlusion of the middle cerebral artery, leading to a reduction in blood flow to the brain and subsequent tissue damage. gla.ac.uknih.gov In the context of this compound's precursor, 7-chlorokynurenic acid, studies have shown its potential to attenuate the size of the infarct, or tissue death, in rats subjected to permanent MCAO. gla.ac.uk

The procedure for inducing MCAO typically involves the insertion of a filament into the internal carotid artery to block the origin of the middle cerebral artery. This can be either a transient or permanent occlusion, depending on the research objectives. nih.gov Following the procedure, researchers assess various outcomes, including neurological deficits, infarct volume, and cellular and molecular changes in the brain. plos.org

Interactive Data Table: Key Aspects of the MCAO Stroke Model

| Feature | Description | Relevance to this compound Research |

| Animal Model | Typically adult male rats (e.g., Sprague-Dawley) | Allows for the study of neuroprotective effects in a mammalian system with a similar cerebrovascular anatomy to humans. |

| Procedure | Intraluminal filament insertion to occlude the middle cerebral artery (MCA). | Creates a reproducible model of focal ischemic stroke to test the efficacy of potential therapeutic agents. |

| Primary Outcome | Measurement of infarct volume, typically through histological staining. | A reduction in infarct size would indicate a neuroprotective effect of the compound. |

| Secondary Outcomes | Neurological deficit scoring, analysis of inflammatory markers, and oxidative stress. | Provides a broader understanding of the compound's mechanisms of action beyond simply reducing cell death. |

Quinolinic Acid Injection Models for Excitotoxic Damage

Quinolinic acid is an endogenous metabolite of the kynurenine (B1673888) pathway that can act as a potent neurotoxin. nih.govhmdb.ca When injected directly into the brain, it induces excitotoxic damage by overactivating N-methyl-D-aspartate (NMDA) receptors. nih.govqueensu.ca This overstimulation leads to a cascade of detrimental events, including excessive calcium influx, mitochondrial dysfunction, oxidative stress, and ultimately, neuronal death. nih.gov

This model is particularly relevant for studying compounds like this compound, which are known to interact with the glutamatergic system. The neurotoxic effects of quinolinic acid can be antagonized by NMDA receptor antagonists, suggesting that compounds with this property could be protective in this model. queensu.ca The model allows for the investigation of neuroprotective strategies aimed at mitigating excitotoxicity, a pathological process implicated in various neurological disorders. frontiersin.org

Chronic Unpredictable Mild Stress (CUMS) Models for Depression Research

The Chronic Unpredictable Mild Stress (CUMS) model is a well-established animal model used to induce depressive-like behaviors in rodents. researchgate.net This model exposes animals to a series of mild, unpredictable stressors over an extended period, which can lead to behavioral changes analogous to symptoms of depression in humans, such as anhedonia (a reduced ability to experience pleasure). researchgate.netnih.gov

The CUMS model is valuable for investigating the antidepressant potential of compounds like this compound's precursor, 7-chlorokynurenic acid. nih.gov Research has shown that CUMS can alter the kynurenine pathway, leading to an imbalance between neuroprotective and neurotoxic metabolites. frontiersin.org Specifically, CUMS can decrease levels of the neuroprotective kynurenic acid and increase levels of the neurotoxic quinolinic acid. frontiersin.org A study on 7-chlorokynurenic acid demonstrated its ability to reverse the decrease in sucrose (B13894) preference, a measure of anhedonia, induced by CUMS in mice. nih.gov

Interactive Data Table: Stressors Used in a CUMS Protocol

| Stressor | Description |

| Food Deprivation | Removal of food for a set period (e.g., 24 hours). dovepress.com |

| Water Deprivation | Removal of water for a set period (e.g., 24 hours). dovepress.com |

| Cage Tilt | Tilting the home cage at a 45-degree angle for 24 hours. dovepress.com |

| Restraint Stress | Placing the animal in a restrainer for a set period (e.g., 2 hours). dovepress.com |

| Overnight Illumination | Keeping the lights on during the dark cycle. dovepress.com |

| Forced Swim | Placing the animal in a container of water from which it cannot escape for a short period. dovepress.com |

N-Methyl-D-Aspartate-Induced Seizure Models in Mice

N-Methyl-D-Aspartate (NMDA) receptor overactivation is a key mechanism underlying epileptic seizures. frontiersin.org Injecting NMDA or its agonists into the brain of mice can induce seizure-like behaviors, providing a valuable model for studying the pathophysiology of epilepsy and for screening potential anticonvulsant drugs. wjgnet.com This model is particularly relevant for investigating compounds that modulate NMDA receptor function.

Studies have shown that antibodies targeting the NMDA receptor can induce seizures in mice, further highlighting the critical role of this receptor in seizure generation. nih.govnih.gov Therefore, antagonists of the NMDA receptor are of significant interest as potential anti-epileptic agents. The ability of a compound to prevent or reduce the severity of NMDA-induced seizures in this model would suggest a potential therapeutic application in epilepsy.

Electrophysiological Recordings in Rat Dorsal Horn Neurons

Electrophysiological recordings from single neurons in the dorsal horn of the rat spinal cord are a powerful technique for studying the mechanisms of pain transmission. nih.govnih.gov The dorsal horn is the first site in the central nervous system where sensory information, including pain signals, is processed. frontiersin.org By recording the electrical activity of these neurons, researchers can investigate how different stimuli and compounds modulate their firing patterns. core.ac.ukbiorxiv.org

This methodology allows for the detailed characterization of neuronal responses to both noxious and non-noxious stimuli. nih.gov In the context of this compound, this technique could be used to determine its effects on the excitability of dorsal horn neurons and their responses to excitatory amino acids, which play a crucial role in pain signaling.

Pharmacokinetic Considerations in Preclinical Studies (excluding dosage/administration)

Blood-Brain Barrier Permeation Enhancement Strategies

A significant challenge in the development of drugs targeting the central nervous system (CNS) is their ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain from harmful substances in the blood. nih.gov Many potentially therapeutic compounds, including 7-chlorokynurenic acid, have limited ability to penetrate the BBB on their own. nih.gov

To overcome this, various strategies have been developed to enhance BBB permeation. One approach is the use of prodrugs, which are inactive precursors that are converted to the active drug within the brain. nih.gov For example, the precursor to 7-chlorokynurenic acid, L-4-chlorokynurenine, is an amino acid that can be transported across the BBB by the large neutral amino acid transporter. nih.gov Once in the brain, it is converted to the active compound. nih.gov Another strategy involves conjugating the drug to molecules that can utilize endogenous transport systems, such as glucose transporters. mdpi.com The synthesis of glucose and galactose esters of 7-chlorokynurenic acid was explored to facilitate its transport across the BBB via GLUT1 transporters. mdpi.com

Role of Organic Acid Transporters in Brain Distribution

The distribution of xenobiotics to the central nervous system (CNS) is meticulously regulated by the blood-brain barrier (BBB), a highly selective border composed of endothelial cells. wikipedia.org This barrier effectively prevents the passage of many large or hydrophilic molecules from the bloodstream into the brain, while facilitating the transport of essential nutrients and molecules through specific transport proteins. wikipedia.org The compound 7-Chlorokynurenic acid (7-Cl-KYNA), a potent antagonist of the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors, is one such molecule that is largely excluded from the brain by the BBB. nih.gov Its limited permeability necessitates strategies to overcome this barrier for therapeutic applications.

Research has demonstrated that the brain concentration of 7-Cl-KYNA is critically governed not by influx mechanisms for the compound itself, but primarily by the active efflux mediated by specific organic acid transporters. These transporters, belonging to the Solute Carrier (SLC) and ATP-binding cassette (ABC) superfamilies, function to remove substances from the brain's extracellular fluid back into the bloodstream. researchgate.netnih.gov

Key findings from radiolabeled uptake assays and microdialysis studies have elucidated the specific transporters involved in the removal of 7-Cl-KYNA from the brain. researchgate.net It has been shown that 7-Cl-KYNA is a substrate for the probenecid-sensitive organic anion transporters OAT1 (SLC22A6) and OAT3 (SLC22A8), as well as the multidrug resistance-associated protein 4 (MRP4 or ABCC4). researchgate.net The parent compound, kynurenic acid, is also known to be a substrate for human organic anion transporters hOAT1 and hOAT3. researchgate.net

This efflux mechanism significantly curtails the bioavailability of 7-Cl-KYNA within the CNS. To circumvent the poor BBB penetration of 7-Cl-KYNA, its prodrug, L-4-chlorokynurenine (4-Cl-KYN), has been utilized in research. nih.gov This precursor is effectively transported into the brain via the large neutral amino acid transporter (LAT1 or SLC7A5), where it is then enzymatically converted to the active metabolite, 7-Cl-KYNA. nih.govresearchgate.net However, once formed, 7-Cl-KYNA is rapidly expelled from the brain by the aforementioned organic anion transporters. researchgate.net

Experimental evidence strongly supports the pivotal role of these efflux transporters. The co-administration of probenecid (B1678239), a well-known inhibitor of organic anion transporters, with the prodrug 4-Cl-KYN resulted in a dose-dependent and substantial increase in the concentration of 7-Cl-KYNA within the prefrontal cortex—by as much as 885-fold. researchgate.net This demonstrates that blocking the OAT- and MRP-mediated efflux is a viable strategy to significantly boost the brain levels of 7-Cl-KYNA. researchgate.net

The table below summarizes the key transporters involved in the brain distribution of 7-Chlorokynurenic acid.

| Transporter | Transporter Family | Function Relative to 7-Cl-KYNA | Evidence/Model |

|---|---|---|---|

| LAT1 (SLC7A5) | Solute Carrier (SLC7) | Influx (of prodrug): Transports the prodrug L-4-chlorokynurenine across the blood-brain barrier into the brain. nih.govresearchgate.net | In situ brain perfusion in rats; radiolabeled uptake assays. nih.govresearchgate.net |

| OAT1 (SLC22A6) | Solute Carrier (SLC22) | Efflux: Transports 7-Cl-KYNA out of the brain's extracellular fluid. researchgate.net | In vitro uptake assays; microdialysis studies with probenecid inhibition. researchgate.net |

| OAT3 (SLC22A8) | Solute Carrier (SLC22) | Efflux: Transports 7-Cl-KYNA out of the brain's extracellular fluid. researchgate.net | In vitro uptake assays; microdialysis studies with probenecid inhibition. researchgate.net |

| MRP4 (ABCC4) | ATP-Binding Cassette (ABC) | Efflux: Transports 7-Cl-KYNA out of the brain's extracellular fluid. researchgate.net | In vitro uptake assays; microdialysis studies with probenecid inhibition. researchgate.net |

Future Directions in 7 Chlorothiokynurenic Acid Research

Exploration of Novel Therapeutic Applications in Neurological and Psychiatric Disorders

The established neuroprotective and antidepressant-like effects of 7-CTKA provide a strong foundation for exploring its utility in a broader range of neurological and psychiatric conditions. researchgate.netresearchgate.net Research indicates that disruptions in glutamatergic signaling, particularly through the NMDA receptor, are implicated in a variety of disorders, including neurodegenerative diseases and certain psychiatric illnesses.

Future research will likely focus on:

Neurodegenerative Diseases: Given its ability to attenuate excitotoxic damage, 7-CTKA is a candidate for investigation in conditions characterized by neuronal loss, such as Alzheimer's and Parkinson's disease. researchgate.netresearchgate.net Its potential to mitigate ischemic brain injury also suggests a role in stroke recovery. researchgate.netresearchgate.net

Psychiatric Disorders: Beyond depression, the modulation of the NMDA receptor by 7-CTKA could be beneficial in disorders like anxiety and schizophrenia, where glutamatergic dysfunction is a contributing factor. nih.gov The environmental and genetic complexities of these disorders necessitate novel therapeutic strategies. nih.govnih.gov

Cognitive Dysfunction: The role of the NMDA receptor in learning and memory suggests that 7-CTKA could be investigated for its potential to address cognitive deficits associated with various neurological and psychiatric conditions. frontiersin.org

Development of Advanced Analogues with Improved Pharmacological Profiles

While 7-CTKA has demonstrated significant promise, the development of analogues with enhanced pharmacological properties is a critical next step. The goal is to create compounds with improved brain penetration, oral bioavailability, and target specificity.

Key areas for development include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how chemical modifications to the 7-CTKA structure affect its activity can lead to the design of more potent and selective molecules. mdpi.comnih.govnih.gov For instance, substitutions at various positions on the quinoline (B57606) ring can significantly influence biological activity. nih.gov

Prodrug Strategies: Designing prodrugs of 7-CTKA could enhance its ability to cross the blood-brain barrier, increasing its concentration at the target site. collectionscanada.gc.ca

Nanotechnology-based Delivery Systems: Encapsulating 7-CTKA or its analogues in nanoparticles, such as liposomes or dendrimers, could improve their delivery to the central nervous system and offer controlled release. nih.gov

Investigation of Long-Term Neuroplastic and Synaptic Remodeling Effects

The acute effects of 7-CTKA on neuronal activity are well-documented, but its long-term impact on the structure and function of neural circuits remains a burgeoning area of research. Neuroplasticity, the brain's ability to reorganize itself, is fundamental to learning, memory, and recovery from injury. physio-pedia.com

Future studies will likely investigate:

Dendritic and Synaptic Changes: Research will focus on how chronic administration of 7-CTKA influences dendritic arborization, spine density, and the formation of new synapses. taylorfrancis.comresearchgate.netscispace.com

Gene Expression and Protein Synthesis: The long-term effects of 7-CTKA may be mediated by changes in the expression of genes and proteins related to neuroplasticity, such as brain-derived neurotrophic factor (BDNF). researchgate.netmdpi.com Psychedelics, which also modulate neuroplasticity, have been shown to alter the expression of such genes. nih.gov

Functional Connectivity: Advanced neuroimaging techniques could be employed to assess how long-term 7-CTKA treatment alters large-scale brain network connectivity and function.

Deeper Characterization of Intracellular Signaling Cascades Mediated by Glycine (B1666218) Site Antagonism

Understanding the precise molecular events that occur downstream of NMDA receptor glycine site antagonism by 7-CTKA is crucial for a complete picture of its mechanism of action. Signal transduction pathways are complex networks that translate extracellular signals into cellular responses. wikipedia.orgunits.it

Key research questions include:

Identification of Downstream Effectors: Identifying the specific proteins and signaling molecules that are activated or inhibited following 7-CTKA administration is a primary goal. This involves investigating pathways like the MAPK/ERK and PI3K-AKT-mTOR cascades, which are known to be involved in cell growth, survival, and plasticity. nih.govmdpi.com

Interaction with Other Receptor Systems: Investigating the potential interplay between NMDA receptor modulation by 7-CTKA and other neurotransmitter systems, such as the serotonergic and dopaminergic systems, will provide a more holistic understanding of its effects.

Role of Second Messengers: Elucidating the role of second messengers like calcium (Ca2+) and cyclic AMP (cAMP) in mediating the effects of 7-CTKA is essential. units.itmdpi.com Glycine itself can have dual roles in ischemic injury through distinct mechanisms involving different receptor subunits and downstream signaling. ahajournals.org

Comparative Studies with Emerging N-Methyl-D-Aspartate Receptor Modulators

The field of NMDA receptor modulation is rapidly evolving, with numerous new compounds being developed. Comparative studies are essential to position 7-CTKA within this expanding therapeutic landscape.

Future research will involve:

Head-to-Head Preclinical Trials: Directly comparing the efficacy and side-effect profiles of 7-CTKA with other NMDA receptor antagonists, including those acting at different sites on the receptor complex (e.g., channel blockers like ketamine or competitive antagonists), will be informative. researchgate.netnih.gov

Subunit-Specific Antagonists: Comparing 7-CTKA with newer antagonists that target specific NMDA receptor subunits (e.g., NR2B-selective antagonists) could reveal distinct therapeutic advantages for different conditions. nih.gov

Combination Therapies: Investigating the potential synergistic effects of combining 7-CTKA with other classes of drugs, such as selective serotonin (B10506) reuptake inhibitors (SSRIs) or other novel therapeutics, could lead to more effective treatment strategies. nih.gov

Q & A

Q. What statistical methods address variability in reported IC50 values for this compound?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to dose-response curves across ≥3 independent experiments. Use ANOVA with post-hoc tests to compare assays (e.g., electrophysiology vs. calcium imaging). Account for batch-to-batch compound variability by including internal standards in each experiment .

Q. How can computational modeling elucidate this compound’s binding mechanism at NMDA receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using GluN1/GluN2B crystal structures (PDB: 4TLM). Validate poses with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-correlate with mutagenesis data (e.g., D732A mutations in GluN1 disrupting hydrogen bonding) .

Q. What strategies resolve contradictions in this compound’s effects across in vivo models?

- Methodological Answer : Conduct meta-analyses of rodent studies, stratifying by administration route (intravenous vs. intracerebroventricular) and dosage (0.1–10 mg/kg). Use random-effects models to quantify heterogeneity. Validate with pharmacokinetic profiling (plasma/brain concentration ratios) to clarify bioavailability discrepancies .

Methodological Guidelines

- Data Reproducibility : Document all experimental parameters (e.g., buffer pH, cell passage number) in supplemental materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for datasets .

- Ethical Compliance : For in vivo studies, obtain IACUC approval and adhere to ARRIVE guidelines for reporting animal experiments .

- Conflict Resolution : Use sensitivity analyses to identify outliers in contradictory data. Replicate key experiments in independent labs to confirm findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.